Cas no 1384428-02-7 (2-ethanesulfonamidoethane-1-sulfonyl chloride)

2-ethanesulfonamidoethane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-ethanesulfonamidoethane-1-sulfonyl chloride
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- インチ: 1S/C4H10ClNO4S2/c1-2-12(9,10)6-3-4-11(5,7)8/h6H,2-4H2,1H3
- InChIKey: IGZDHFKWRYPSSU-UHFFFAOYSA-N
- SMILES: C(S(Cl)(=O)=O)CNS(CC)(=O)=O
2-ethanesulfonamidoethane-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E901873-10mg |
2-ethanesulfonamidoethane-1-sulfonyl chloride |
1384428-02-7 | 10mg |
$ 70.00 | 2022-06-05 | ||
TRC | E901873-50mg |
2-ethanesulfonamidoethane-1-sulfonyl chloride |
1384428-02-7 | 50mg |
$ 230.00 | 2022-06-05 | ||
Enamine | EN300-100415-2.5g |
2-ethanesulfonamidoethane-1-sulfonyl chloride |
1384428-02-7 | 95% | 2.5g |
$945.0 | 2023-10-28 | |
Enamine | EN300-100415-0.5g |
2-ethanesulfonamidoethane-1-sulfonyl chloride |
1384428-02-7 | 95% | 0.5g |
$376.0 | 2023-10-28 | |
Enamine | EN300-100415-10.0g |
2-ethanesulfonamidoethane-1-sulfonyl chloride |
1384428-02-7 | 95% | 10g |
$2072.0 | 2023-06-10 | |
Enamine | EN300-100415-1.0g |
2-ethanesulfonamidoethane-1-sulfonyl chloride |
1384428-02-7 | 95% | 1g |
$482.0 | 2023-06-10 | |
1PlusChem | 1P019ULS-500mg |
2-ethanesulfonamidoethane-1-sulfonyl chloride |
1384428-02-7 | 90% | 500mg |
$521.00 | 2025-03-04 | |
1PlusChem | 1P019ULS-1g |
2-ethanesulfonamidoethane-1-sulfonyl chloride |
1384428-02-7 | 90% | 1g |
$652.00 | 2025-03-04 | |
1PlusChem | 1P019ULS-5g |
2-ethanesulfonamidoethane-1-sulfonyl chloride |
1384428-02-7 | 95% | 5g |
$1788.00 | 2024-06-21 | |
1PlusChem | 1P019ULS-2.5g |
2-ethanesulfonamidoethane-1-sulfonyl chloride |
1384428-02-7 | 90% | 2.5g |
$1224.00 | 2025-03-04 |
2-ethanesulfonamidoethane-1-sulfonyl chloride 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
2-ethanesulfonamidoethane-1-sulfonyl chlorideに関する追加情報
Introduction to 2-ethanesulfonamidoethane-1-sulfonyl chloride (CAS No. 1384428-02-7) and Its Emerging Applications in Chemical Biology
2-ethanesulfonamidoethane-1-sulfonyl chloride, identified by the chemical identifier CAS No. 1384428-02-7, is a specialized sulfonamide derivative that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by a sulfonyl chloride functional group attached to an ethanesulfonamido backbone, exhibits remarkable reactivity and versatility, making it a valuable tool in the synthesis of complex biomolecules and pharmaceutical intermediates.
The structural motif of 2-ethanesulfonamidoethane-1-sulfonyl chloride consists of a sulfonamide group linked to an ethyl chain, with a sulfonyl chloride substituent at the terminal carbon. This configuration imparts a high degree of electrophilicity to the molecule, particularly at the sulfonyl chloride moiety, which facilitates nucleophilic substitution reactions. Such reactivity is highly advantageous in medicinal chemistry and biotechnology, where precise functionalization of molecular frameworks is often required.
In recent years, the application of 2-ethanesulfonamidoethane-1-sulfonyl chloride has expanded into various domains, including the development of novel drug candidates and the modification of existing therapeutic agents. The compound’s ability to undergo facile sulfonylation reactions has been exploited in the synthesis of sulfonamide-based drugs, which are known for their broad spectrum of biological activities. For instance, sulfonamides have demonstrated efficacy in treating infections, inflammation, and metabolic disorders.
One of the most compelling aspects of 2-ethanesulfonamidoethane-1-sulfonyl chloride is its role as a key intermediate in the preparation of biologically active molecules. Researchers have leveraged its reactivity to introduce sulfonamide groups into larger scaffolds, enhancing both pharmacological potency and selectivity. This has been particularly relevant in the design of small-molecule inhibitors targeting enzymes involved in disease pathways. The compound’s compatibility with various synthetic protocols has made it a staple in medicinal chemistry laboratories worldwide.
Advances in computational chemistry and structure-based drug design have further highlighted the importance of 2-ethanesulfonamidoethane-1-sulfonyl chloride as a building block. Molecular modeling studies have revealed that sulfonamide derivatives derived from this compound can interact with biological targets in specific ways, offering insights into their mechanism of action. Such insights are crucial for optimizing drug candidates and improving their therapeutic outcomes.
The compound’s utility extends beyond drug development into materials science and agrochemicals. Its ability to form stable derivatives with other functional groups has been utilized in the synthesis of novel polymers and specialty chemicals. These derivatives exhibit enhanced stability and functionality, making them suitable for applications ranging from coatings to crop protection agents.
Recent research has also explored the environmental impact and sustainability aspects of using 2-ethanesulfonamidoethane-1-sulfonyl chloride as a synthetic intermediate. Studies have shown that under controlled conditions, the compound can be efficiently recovered and reused in multiple synthetic cycles, reducing waste and minimizing environmental footprint. This aligns with global efforts to promote green chemistry principles and sustainable manufacturing practices.
The future prospects for 2-ethanesulfonamidoethane-1-sulfonyl chloride are promising, with ongoing investigations focusing on expanding its applications in biotechnology and pharmaceuticals. Innovations such as flow chemistry and continuous manufacturing are expected to further enhance its accessibility and scalability. As our understanding of molecular interactions deepens, new opportunities for utilizing this compound will continue to emerge.
In conclusion, 2-ethanesulfonamidoethane-1-sulfonyl chloride (CAS No. 1384428-02-7) represents a versatile and highly reactive chemical entity with significant implications for modern science. Its role as a synthetic intermediate has enabled advancements across multiple disciplines, underscoring its importance in both academic research and industrial applications. As new methodologies and technologies evolve, the potential uses for this compound will undoubtedly continue to grow.
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